molecular formula C27H34O14 B150017 Durantoside II CAS No. 53526-66-2

Durantoside II

Cat. No. B150017
CAS RN: 53526-66-2
M. Wt: 582.5 g/mol
InChI Key: DVQVHBAATHWQAS-OALRNCSFSA-N
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Description

Durantoside II Description

Durantoside II is one of the iridoid glucosides isolated from the leaves of Duranta erecta. It was found alongside other compounds such as duranterectosides A, B, C, and D, durantosides I and III, lamiide, lamiidoside, and verbascoside. The isolation of durantoside II from Duranta erecta suggests its natural occurrence in this plant species, which may contribute to the plant's chemical profile and potential biological activities .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of durantoside II, they do mention the synthesis of analogues of durantoside I from Citharexylum spinosum L.. These analogues were created by modifying the sugar moiety through silylation or acetylation and by removing the cinnamate group at the C-7 position. The modifications were aimed at enhancing the cytotoxicity of the compounds against several cancer cell lines . This information suggests that similar synthetic strategies could potentially be applied to durantoside II to alter its properties or enhance its biological activity.

Molecular Structure Analysis

The structure of durantoside II was elucidated using spectroscopic evidence, as mentioned in the research on Duranta erecta. Spectroscopic techniques such as NMR and mass spectrometry are typically used to determine the molecular structure of new compounds. The specific details of the molecular structure of durantoside II, however, are not provided in the abstracts .

Chemical Reactions Analysis

The provided data does not include specific chemical reactions involving durantoside II. However, the synthesis of analogues of durantoside I involved chemical reactions such as silylation, acetylation, and the removal of specific functional groups. These reactions are indicative of the types of chemical modifications that iridoid glucosides can undergo to alter their properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of durantoside II are not detailed in the provided abstracts. Generally, the physical properties of iridoid glucosides like solubility, melting point, and optical rotation can be determined through experimental methods, while chemical properties such as reactivity and stability are often inferred from the molecular structure and functional groups present in the compound. The isolation of durantoside II from a natural source implies that it possesses certain solubility characteristics that allow for its extraction and purification .

Scientific Research Applications

  • Isolation and Structure Elucidation : Durantoside II has been isolated from the leaves of Duranta erecta, along with other iridoid glucosides. The structure of Durantoside II was elucidated based on spectroscopic evidence (Takeda et al., 1995).

  • Chemical Composition Studies : Studies on the leaves of Duranta repens Linn revealed the presence of Durantoside II among other compounds. Its structure was determined using spectral and chemical evidence, highlighting its role in the chemical composition of the plant (Kuo et al., 1996).

  • Synthetic Analogs and Cytotoxic Activity : Research on synthetic analogs of Durantoside I from Citharexylum spinosum L. showed that modifications to the sugar moiety by silylation or acetylation and/or removal of the cinnamate group at the C-7 position could enhance cytotoxicity against several cancer cell lines. This suggests potential applications of Durantoside II in cancer research (Apisornopas et al., 2018).

  • Phytotoxic Investigations : A study focused on the phytotoxic potential of flowers from Citharexylum spinosum, isolating compounds including durantoside-I and its analogs. The study's findings on phytotoxic effects could be relevant to understanding the biological activity of Durantoside II (Ayeb-Zakhama et al., 2015).

  • Quantification in Medicinal Herbs : A study established a method for the quality evaluation of Duranta erecta, a medicinal herb, which included quantifying various compounds like Durantoside I and II. This highlights the importance of Durantoside II in herbal medicine and quality control (Srivastava et al., 2019).

Safety And Hazards

Durantoside II is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid breathing vapors, mist, dust, or gas .

properties

IUPAC Name

methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O14/c1-26(34)17(40-18(29)9-6-13-4-7-14(36-2)8-5-13)10-27(35)15(23(33)37-3)12-38-25(22(26)27)41-24-21(32)20(31)19(30)16(11-28)39-24/h4-9,12,16-17,19-22,24-25,28,30-32,34-35H,10-11H2,1-3H3/b9-6+/t16-,17+,19-,20+,21-,22-,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQVHBAATHWQAS-OALRNCSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Durantoside II

CAS RN

53526-66-2
Record name Durantoside II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053526662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
Y Takeda, Y Morimoto, T Matsumoto, C Ogimi, E Hirata… - Phytochemistry, 1995 - Elsevier
From the leaves of Duranta erecta, four new iridoid glucosides, duranterectosides A, B, C and D, were isolated along with durantosides I and II, lamiide, lamiidoside and verbascoside. …
Number of citations: 52 www.sciencedirect.com
M Srivastava, K Shanker - Journal of Ethnopharmacology, 2022 - Elsevier
… duraterectoside A, lamiidoside, durantoside-III, durantoside-II, deacetylasperulosidic acid methyl ester, and 6′-O-sinapoylgeniposide resulted from the ethyl acetate fraction have …
Number of citations: 6 www.sciencedirect.com
F Ijaz, AU Haq, I Ahmad, N Ahmad… - Journal of Enzyme …, 2011 - Taylor & Francis
Phytochemical investigations were performed on the EtOAc-soluble fraction of the whole plant of the sky flower (Duranta repens) which led to the isolation of the iridoid glycosides 1–6. …
Number of citations: 7 www.tandfonline.com
YH Kuo, ZS CHEN, YL LIN - Chemical and pharmaceutical bulletin, 1996 - jstage.jst.go.jp
… , oleanolic acid, ursolic acid, (E)-cinnamic acid, B-sitosteryl-SO—[f—D-glucopyranoside, (E)-p-methoxycinnamic acid, KNO3, KCI, kusaginin, glucose, durantoside I, and durantoside II. …
Number of citations: 23 www.jstage.jst.go.jp
ITA Schuquel, A Malheiros, MH Sarragiotto, GJ Vidotti - Phytochemistry, 1998 - Elsevier
… The 1 H and 13 C NMR spectra of 2 (see experimental) showed a close similarity with those of durantoside II (3)[9], except for the signals arising from the ester moiety. The 1 H NMR …
Number of citations: 19 www.sciencedirect.com
AV Puri - Asian J Pharm Clin Res, 2018 - researchgate.net
Objective: This review is intended to investigate the published report regarding phytochemical, ethnomedicinal, and pharmacological activities and put forth the therapeutic potential of …
Number of citations: 24 www.researchgate.net
A AM - 1992 - pesquisa.bvsalud.org
… led to the isolation of lamiide and its 7-Op- methoxycinnamate, ie Durantoside II. They were identified by spectroscopic methods, in addition to acid and alkaline hydrolysis and direct …
Number of citations: 0 pesquisa.bvsalud.org
YH Kuo, T Kubota - Experientia, 1976 - Springer
… We have also isolated durantoside I tetraacetate (mp 227-8~ pentaacetate (mp 211- to 212~ and durantoside II tetraacetate (mp 231 233 from the same extract. …
Number of citations: 7 link.springer.com
LJ El-Naggar, JL Beal - Journal of Natural Products, 1980 - ACS Publications
The reviewpresents a glossary of the iridoid glycosides, secoiridoids, bis-iridoids, and non-glycosidic iridoids. The following information is present for each compound, when available: …
Number of citations: 492 pubs.acs.org
B Dinda - 2019 - Springer
The field of natural products chemistry is immense, fascinating, and interesting because of limitless structural varieties and substitution patterns of natural products, and their specific …
Number of citations: 24 link.springer.com

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